molecular formula C18H22N2O3 B7542817 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide

2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide

Cat. No. B7542817
M. Wt: 314.4 g/mol
InChI Key: ANGCHYXLRAHXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical studies. CPI-613 is a small molecule that selectively targets cancer cells by inhibiting mitochondrial metabolism, which is essential for cancer cell survival.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide involves the inhibition of mitochondrial metabolism by targeting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes are essential for the production of ATP, the energy currency of the cell. By inhibiting these enzymes, 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide disrupts the energy production in cancer cells, leading to their death.
Biochemical and Physiological Effects
2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting their mitochondrial metabolism. 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has also been shown to inhibit cancer cell migration and invasion, which are essential processes for cancer metastasis. 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has been shown to have minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide in lab experiments include its selectivity for cancer cells, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its minimal toxicity to normal cells and tissues. The limitations of using 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide in lab experiments include its low yield in the synthesis process, its limited solubility in water, and its high cost.

Future Directions

There are several future directions for research on 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide. One direction is to optimize the synthesis process to increase the yield and reduce the cost of the drug. Another direction is to study the efficacy of 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide in clinical trials for various types of cancer. Further research is also needed to understand the mechanism of action of 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide in more detail and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need to explore the potential of combining 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide with other anticancer drugs to enhance its efficacy and overcome drug resistance.
Conclusion
In conclusion, 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide is a promising anticancer drug that selectively targets cancer cells by inhibiting mitochondrial metabolism. 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has shown promising results in preclinical studies and has the potential to enhance the efficacy of chemotherapy and radiation therapy. Further research is needed to optimize the synthesis process, study the efficacy of 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide in clinical trials, and explore its potential in combination with other anticancer drugs.

Synthesis Methods

The synthesis of 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide involves a multi-step process that includes the reaction of 2-methylpentan-2-ol with cyclopropanecarboxylic acid, followed by the reaction of the resulting ester with phthalic anhydride. The final step involves the reaction of the resulting phthalimide with ammonia in the presence of palladium on carbon catalyst. The yield of the synthesis process is around 30%.

Scientific Research Applications

2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and lung cancer. 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has shown promising results in inhibiting cancer cell growth and inducing cancer cell death in these models. 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-4-9-18(2,3)19-15(21)11-5-8-13-14(10-11)17(23)20(16(13)22)12-6-7-12/h5,8,10,12H,4,6-7,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGCHYXLRAHXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide

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